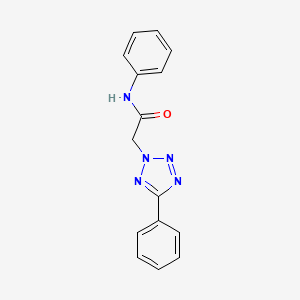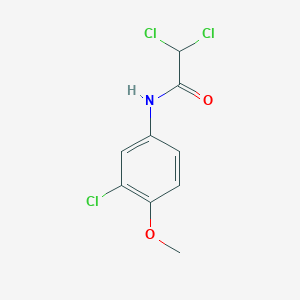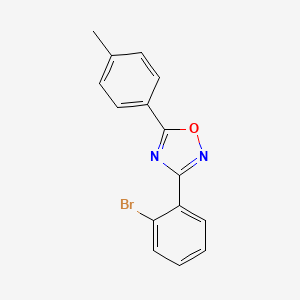
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BPO is a member of the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound has been studied extensively for its unique chemical properties and its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed that the compound exerts its biological effects by interacting with specific targets in the body. For example, 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit a wide range of biochemical and physiological effects. For example, the compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is its versatility as a chemical compound. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole can be easily synthesized in the laboratory and can be modified to produce derivatives with different biological activities. However, one of the limitations of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives with improved pharmacological properties. For example, researchers may explore the synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole analogs with increased potency or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole. Further studies are needed to elucidate the specific targets of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole in the body and to identify the signaling pathways involved in its biological effects. Finally, researchers may explore the potential applications of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole as a diagnostic tool for the detection of metal ions in biological systems.
Métodos De Síntesis
The synthesis of 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzonitrile and 4-methylbenzohydrazide in the presence of a catalyst such as triethylamine. The reaction proceeds via a cyclization process to form the oxadiazole ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. 3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-8-11(9-7-10)15-17-14(18-19-15)12-4-2-3-5-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKYEHBLJZGEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-bromo-4-chlorophenoxy)acetyl]morpholine](/img/structure/B5855405.png)

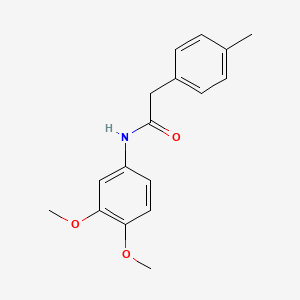
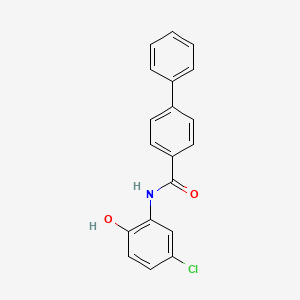
![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)



